molecular formula C20H32N6O14 B1473234 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate CAS No. 2097975-85-2

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate

Cat. No. B1473234
CAS RN: 2097975-85-2
M. Wt: 580.5 g/mol
InChI Key: VQCAJDBPAHDAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for a related compound, 4-(azetidin-3-yl)piperazin-2-one dihydrochloride, is 1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H . This might provide some insight into the structure of 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate.


Physical And Chemical Properties Analysis

4-(Azetidin-3-yl)piperazin-2-one dihydrochloride, a related compound, is a powder with a molecular weight of 228.12 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent applications. Modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. Piperazine-based molecular fragments are highlighted for their flexibility as building blocks in drug discovery, potentially assisting in the rational design of molecules for various diseases. This versatility underscores the importance of piperazine derivatives in the development of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine and its analogs have been identified as crucial scaffolds in medicinal chemistry, particularly in the development of anti-tuberculosis (TB) molecules. These derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine allows for the design and synthesis of novel anti-TB molecules with enhanced safety, selectivity, and cost-effectiveness, highlighting the potential for piperazine derivatives in addressing gaps in TB treatment (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Safety and Hazards

The safety information for 4-(azetidin-3-yl)piperazin-2-one dihydrochloride, a related compound, includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13N3O.3C2H2O4/c2*11-7-5-10(2-1-9-7)6-3-8-4-6;3*3-1(4)2(5)6/h2*6,8H,1-5H2,(H,9,11);3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAJDBPAHDAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.C1CN(CC(=O)N1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 2
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 3
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 4
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 5
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 6
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.